1-[(2-Chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(2-Chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 2-chlorothiophene with a suitable triazole precursor. One common method includes the use of a nucleophilic substitution reaction where the chlorothiophene is reacted with a triazole derivative under basic conditions. The reaction is often carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF or potassium thiocyanate in acetone.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Scientific Research Applications
1-[(2-Chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Another heterocyclic compound with similar structural features.
1-[(5-Chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine: Shares the chlorothiophene moiety but differs in the heterocyclic ring.
Uniqueness: 1-[(2-Chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific combination of the triazole and chlorothiophene moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H7ClN4S |
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Molecular Weight |
214.68 g/mol |
IUPAC Name |
1-[(2-chlorothiophen-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H7ClN4S/c8-6-5(1-2-13-6)3-12-4-10-7(9)11-12/h1-2,4H,3H2,(H2,9,11) |
InChI Key |
BWIFAIWPMCXPSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CN2C=NC(=N2)N)Cl |
Origin of Product |
United States |
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